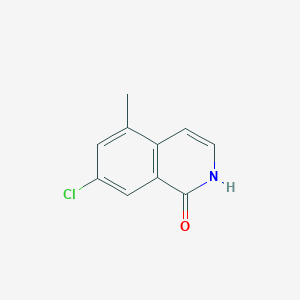
7-Chloro-5-methyl-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A notable method for synthesizing 7-Chloro-5-methyl-2H-isoquinolin-1-one involves a transition-metal-free tandem reaction . Arynes react with 4,5-disubstituted oxazoles through a sequence of reactions, including Diels–Alder , dehydrogenation , aromatization , and tautamerization . This process yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Constituents and Synthesis
7-Chloro-5-methyl-2H-isoquinolin-1-one is a compound that has been explored in various scientific contexts, including its synthesis and potential applications in biomedical research. For instance, studies have highlighted its synthesis from isoquinoline, analyzing its content and compositions through gas chromatography mass spectroscopy to understand its structural characteristics (Tong Jie, 2009).
Bioreductive Activation and Prodrug Systems
Research has also delved into its bioreductive activation capabilities, particularly in the context of developing prodrug systems for selective drug delivery to hypoxic tissues. This indicates its potential role in enhancing the efficacy of therapeutic agents in specific physiological environments, as demonstrated in studies exploring its reaction with other compounds for controlled release applications (I. Parveen et al., 1999).
Pharmacological Applications
The compound has been implicated in pharmacological studies, such as its involvement in inhibiting protein kinases. This activity suggests its potential utility in modulating cellular processes that are critical for various diseases, including cancer. For example, isoquinolinesulfonamides, with structural similarities, have shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting the broader class of compounds' significance in therapeutic research (H. Hidaka et al., 1984).
Anti-inflammatory Effects
Additionally, studies have investigated its anti-inflammatory properties, examining how derivatives of 7-Chloro-5-methyl-2H-isoquinolin-1-one could modulate inflammatory responses, thus offering insights into its potential as a therapeutic agent for inflammation-related conditions (S. R. Torres et al., 1999).
Antimalarial and Antiviral Effects
Though not directly related to 7-Chloro-5-methyl-2H-isoquinolin-1-one, the broader research into chloroquine and its analogs for antimalarial and antiviral applications provides a context for examining similar compounds' potential uses. The mechanisms of action, including inhibition of replication in various viruses and potential immunomodulatory effects, underscore the importance of exploring structurally related compounds for their therapeutic benefits (Adrea Savarino et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-5-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVPNWKHLCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-2H-isoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

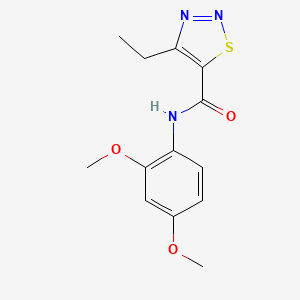
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)
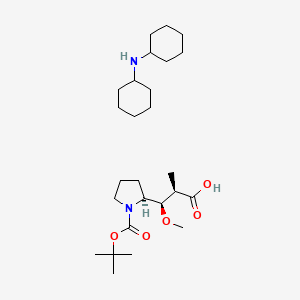
![1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2787754.png)
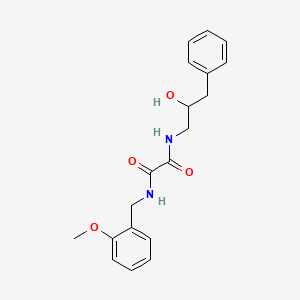
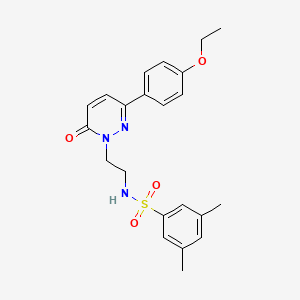
![cis-7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)
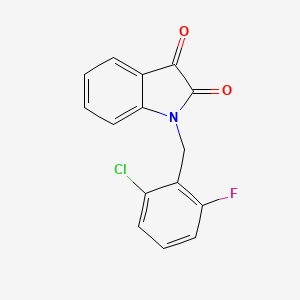
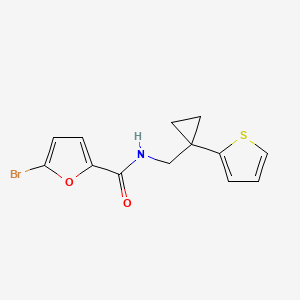
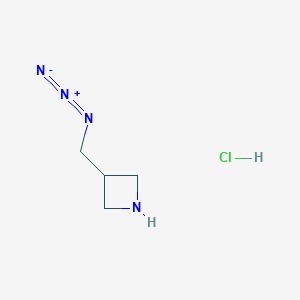
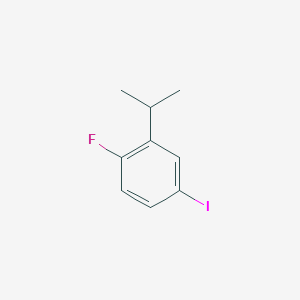
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B2787766.png)
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide](/img/structure/B2787767.png)
![2-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2787768.png)